1,3-Dibromo-5-pentoxybenzene

Catalog No.
S6607199
CAS No.
2121515-32-8
M.F
C11H14Br2O
M. Wt
322.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-pentoxybenzene

CAS Number

2121515-32-8

Product Name

1,3-Dibromo-5-pentoxybenzene

IUPAC Name

1,3-dibromo-5-pentoxybenzene

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

InChI

InChI=1S/C11H14Br2O/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3

InChI Key

KEOSYTVJONKJRL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC(=CC(=C1)Br)Br

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)Br)Br

1,3-Dibromo-5-pentoxybenzene is an aromatic compound characterized by the presence of two bromine atoms and a pentoxy group attached to a benzene ring. Its molecular formula is C11H14Br2OC_{11}H_{14}Br_{2}O with a molecular weight of approximately 322.04 g/mol . This compound is part of a broader class of dibromobenzenes, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and materials science.

No information regarding a specific mechanism of action for 1,3-Dibromo-5-pentoxybenzene is found in scientific literature [, , ].

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential environmental hazards
Due to its functional groups:

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to yield dehalogenated products. Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are typically employed in these transformations.

Research into the biological activity of 1,3-dibromo-5-pentoxybenzene is limited, but compounds with similar structures often exhibit interesting biological properties. For instance, brominated compounds are known for their potential antimicrobial and anticancer activities. The specific interactions of this compound with biological systems remain an area for further investigation.

1,3-Dibromo-5-pentoxybenzene can be synthesized through several methods:

  • Bromination of Pentoxybenzene: The primary method involves the bromination of 5-pentoxybenzene using bromine or a brominating agent under controlled conditions to achieve selective substitution at the 1 and 3 positions on the benzene ring.
  • Multi-Step Synthesis: This may involve initial synthesis of pentoxy-substituted benzene derivatives followed by sequential bromination steps. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield .

This compound has potential applications across various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials with specific functionalities.
  • Biological Research: Investigated for its potential interactions with biomolecules, which could lead to novel therapeutic agents .

Several compounds share structural similarities with 1,3-dibromo-5-pentoxybenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Dibromo-5-methylbenzeneContains methyl group instead of pentoxyDifferent reactivity due to lack of ether group
1,3-Dibromo-5-octyloxybenzeneOctyloxy group instead of pentoxyLonger alkyl chain may influence solubility
1,3-Dibromo-5-tert-butylbenzeneTert-butyl group instead of pentoxyBulkier substituent may affect sterics and reactivity
1,3-Dibromo-5-(phenoxy)benzenePhenoxy group instead of pentoxyDifferent electronic effects due to aromaticity

Uniqueness: The uniqueness of 1,3-dibromo-5-pentoxybenzene lies in its specific substitution pattern that imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring selective reactivity and specific interactions with other molecules .

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

321.93909 g/mol

Monoisotopic Mass

319.94114 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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